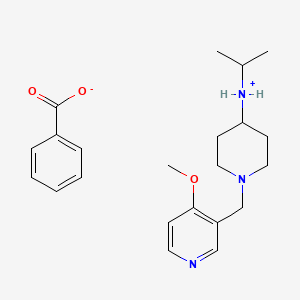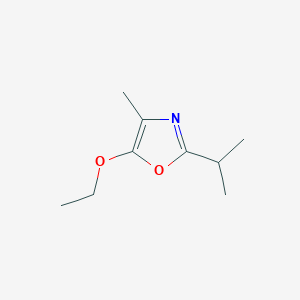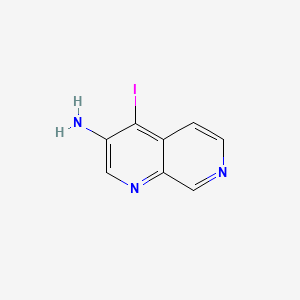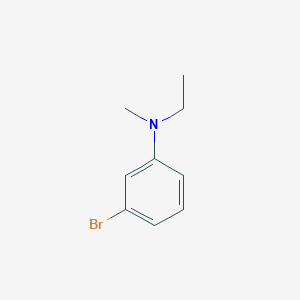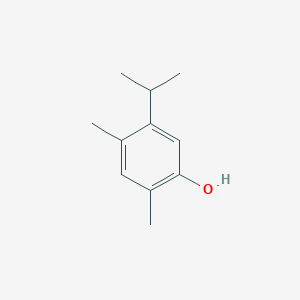
2,4-dimethyl-5-propan-2-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-5-propan-2-ylphenol, also known as carvacrol, is a monoterpenoid phenol with the chemical formula C₁₀H₁₄O. It is a naturally occurring compound found in the essential oils of various aromatic plants such as oregano, thyme, and marjoram. This compound is known for its distinctive warm, pungent odor and is widely used for its antimicrobial and antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4-dimethyl-5-propan-2-ylphenol can be synthesized through several methods. One common synthetic route involves the alkylation of m-cresol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like oregano and thyme. The essential oils are then subjected to fractional distillation to isolate the compound. This method is preferred due to its cost-effectiveness and the natural abundance of the compound in these plants .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dimethyl-5-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvacrol hydroperoxide.
Reduction: Reduction reactions can convert it to dihydrocarvacrol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carvacrol hydroperoxide.
Reduction: Dihydrocarvacrol.
Substitution: Halogenated derivatives like 2,4-dimethyl-5-propan-2-yl-3-bromophenol
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-5-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties against bacteria, fungi, and viruses.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized as a natural preservative in the food industry due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-5-propan-2-ylphenol involves its interaction with microbial cell membranes. It disrupts the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents, ultimately causing cell death. This compound also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, known for its analgesic and antiseptic properties.
Menthol: A monoterpenoid alcohol with cooling and soothing effects.
Uniqueness
2,4-dimethyl-5-propan-2-ylphenol is unique due to its strong antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses. Its natural occurrence in various aromatic plants also makes it a readily available and cost-effective compound for industrial applications .
Eigenschaften
CAS-Nummer |
91967-93-0 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
2,4-dimethyl-5-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-11(12)9(4)5-8(10)3/h5-7,12H,1-4H3 |
InChI-Schlüssel |
ZNPTYDKWMGSQRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

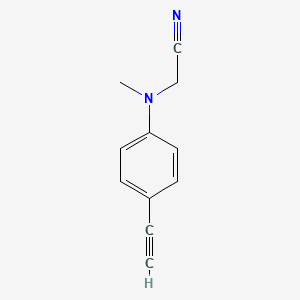

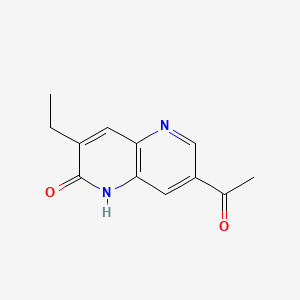
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
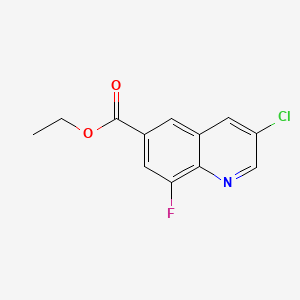
![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
![11-bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B13936073.png)
